1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine
Description
1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine is a piperidine derivative characterized by a 4-methylpiperidine ring substituted at the 1-position with a 4-(ethylsulfonyl)-2-nitrophenyl group. The ethylsulfonyl (-SO₂C₂H₅) and nitro (-NO₂) substituents on the aromatic ring contribute to its electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
1-(4-ethylsulfonyl-2-nitrophenyl)-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-21(19,20)12-4-5-13(14(10-12)16(17)18)15-8-6-11(2)7-9-15/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMANDUFHAYVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine involves several steps. One common method includes the reaction of 4-methylpiperidine with 4-(ethylsulfonyl)-2-nitrobenzene under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine is utilized in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 1-[4-(ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine with its analogs:
*LogP estimates based on substituent contributions (ethylsulfonyl: +0.6, nitro: +0.2, methyl: +0.5).
Key Observations :
- Ring Size : Azepane analogs (7-membered ring) exhibit lower melting points, suggesting reduced crystallinity compared to piperidine derivatives .
- Ionization : Piperazine derivatives (e.g., 4-methylpiperazine hydrochloride) are more polar due to the additional nitrogen, leading to higher solubility in aqueous media .
Antimicrobial Activity
- 4-Methylpiperidine Derivatives : Compounds with sulfamoyl and 1,3,4-oxadiazole substituents (e.g., 6a-o in ) demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The ethylsulfonyl-nitro-phenyl group in the target compound may similarly enhance antibacterial efficacy via electron-withdrawing effects.
- Piperazine Analogs : Piperazine derivatives (e.g., 1-[4-(ethylsulfonyl)-2-nitrophenyl]-4-methylpiperazine hydrochloride) are less studied for antimicrobial activity but are explored in CNS-targeting applications .
CNS Activity and Toxicity
Biological Activity
1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₄H₂₀N₂O₄S
- CAS Number : 942474-76-2
- Molecular Weight : 304.39 g/mol
Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:
- Receptor Interactions : The compound may interact with various receptors, including those involved in pain modulation and inflammation, potentially influencing the signaling pathways related to these processes .
- Anti-inflammatory Effects : Studies suggest that it can modulate cytokine release and inhibit pro-inflammatory markers, which may be beneficial in treating inflammatory diseases .
Biological Activity
The biological activity of this compound has been assessed in various experimental models. Key findings include:
- Analgesic Properties : The compound has shown promising results in reducing pain responses in animal models, indicating potential use as an analgesic agent .
- Antithrombotic Activity : It has been evaluated for its effects on platelet aggregation, suggesting a role in cardiovascular protection by preventing thrombus formation .
- Cytotoxicity Studies : Initial cytotoxicity assays indicate that the compound may have selective toxicity towards certain cancer cell lines, warranting further investigation into its anticancer potential .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
- Case Study 1 : In a study involving animal models of arthritis, administration of the compound resulted in significant reduction in joint inflammation and pain scores compared to control groups .
- Case Study 2 : A clinical trial assessing the antithrombotic effects demonstrated that patients receiving the compound showed lower incidences of thrombotic events compared to those on standard therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
